(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-isoquinolin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c25-20-10-4-3-9-19(20)23-27-21(31-28-23)14-16-6-5-13-29(15-16)24(30)22-18-8-2-1-7-17(18)11-12-26-22/h1-4,7-12,16H,5-6,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPPACWJVEJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide.
Attachment of the fluorophenyl group:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Coupling with isoquinoline: The final step involves coupling the piperidine derivative with isoquinoline using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines resulting from the reduction of the oxadiazole ring.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The target compound is compared below with a structurally analogous compound, 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine (CAS 288317-51-1) :
Pharmacological Implications
- Oxadiazole vs.
- Halogen Effects : The 2-fluorophenyl group (target) may offer better metabolic stability compared to the 2-chloro-6-fluorophenyl group (comparative compound), as fluorine is less prone to forming reactive metabolites.
- Piperidine Linkage : The piperidinylmethyl group in the target compound introduces conformational flexibility, which might improve binding to flexible protein domains, whereas the direct piperidine-carbonyl linkage in the comparative compound restricts rotation.
- Isoquinoline vs. Simple Acyl Groups: The isoquinolin-1-yl moiety in the target compound could enhance π-π stacking interactions with aromatic amino acids, a feature absent in the comparative compound .
Analytical and Spectroscopic Comparisons
Spectral Data Utilization
While direct spectral data for the target compound are unavailable in the provided evidence, structural elucidation methods from analogous studies can be inferred:
- NMR Spectroscopy: As demonstrated in , ¹H-NMR and ¹³C-NMR would distinguish the oxadiazole protons (δ 8.5–9.5 ppm) and isoquinoline aromatic signals (δ 7.0–8.5 ppm) .
- UV Spectroscopy: The conjugated isoquinoline system would exhibit strong absorbance near 270–300 nm, similar to other heteroaromatic compounds .
Physicochemical Properties
- Lipophilicity: The isoquinoline and fluorophenyl groups in the target compound likely increase logP compared to the comparative compound, suggesting improved membrane permeability.
- Solubility : The oxadiazole and piperidine groups may enhance aqueous solubility relative to the chloro-fluorophenyl isoxazole derivative .
Biological Activity
The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to our compound. The following table summarizes the findings related to the anticancer activity of various oxadiazole derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.010 | EGFR Inhibition |
| Compound B | MDA-MB-231 (Breast) | 0.420 | Src Inhibition |
| Compound C | PC-3 (Prostate) | 1.95 | Apoptosis Induction |
| This compound | Various | TBD | TBD |
Studies have indicated that compounds with oxadiazole moieties exhibit significant antiproliferative activity against a variety of cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.010 µM against A549 cells, indicating potent activity through EGFR inhibition .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been a focus of research. Compounds similar to this compound have shown effectiveness against various bacterial strains.
Summary of Antimicrobial Studies
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
| This compound | TBD | TBD |
In one study, oxadiazole derivatives exhibited bactericidal effects comparable to standard antibiotics such as ciprofloxacin . The specific mechanism by which these compounds exert their antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
The mechanisms underlying the biological activities of this compound are multifaceted:
Anticancer Mechanisms:
- EGFR Inhibition: Compounds targeting the epidermal growth factor receptor (EGFR) can halt tumor growth and induce apoptosis in cancer cells.
- Src Kinase Inhibition: Inhibition of Src kinase has been linked to reduced cancer cell proliferation and increased apoptosis in various cancer types.
Antimicrobial Mechanisms:
- Cell Membrane Disruption: Many oxadiazole derivatives disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition: Some compounds inhibit critical enzymes involved in bacterial metabolism.
Case Studies
Several case studies have illustrated the effectiveness of compounds similar to this compound in clinical and experimental settings:
- Case Study 1: A derivative was tested in vivo for its anticancer properties in a mouse model bearing human tumor xenografts. Results showed significant tumor regression compared to control groups.
- Case Study 2: A series of derivatives were evaluated for their antimicrobial activity against resistant strains of bacteria. One compound showed remarkable efficacy against MRSA with an MIC lower than that of traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
